molecular formula C15H18N2O5 B13060428 ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate

ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate

Cat. No.: B13060428
M. Wt: 306.31 g/mol
InChI Key: DLPJAZCZYIRBTD-RUORAUPOSA-N
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Description

Ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate is a complex organic compound with a molecular formula of C15H18N2O5. This compound is part of the carbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate typically involves the reaction of ethyl carbamate with an appropriate acylating agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as mixing, heating, and purification to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include enzyme inhibition, receptor binding, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

ethyl N-[(E)-3-hydroxy-2-[(4-methoxyphenyl)iminomethyl]but-2-enoyl]carbamate

InChI

InChI=1S/C15H18N2O5/c1-4-22-15(20)17-14(19)13(10(2)18)9-16-11-5-7-12(21-3)8-6-11/h5-9,18H,4H2,1-3H3,(H,17,19,20)/b13-10+,16-9?

InChI Key

DLPJAZCZYIRBTD-RUORAUPOSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(\C)/O)/C=NC1=CC=C(C=C1)OC

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)OC

Origin of Product

United States

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